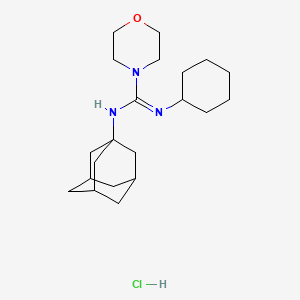

PNU 37883 hydrochloride

Description

Propriétés

IUPAC Name |

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALCKUJYZCDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(NC23CC4CC(C2)CC(C4)C3)N5CCOCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206200 | |

| Record name | U 37883A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57568-80-6 | |

| Record name | 4-Morpholinecarboximidamide, N-cyclohexyl-N′-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 37883A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 37883A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PNU-37883 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-37883 hydrochloride is a potent and selective antagonist of the vascular ATP-sensitive potassium (K-ATP) channel.[1][2] This technical guide delineates the core mechanism of action of PNU-37883 hydrochloride, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its pharmacological profile. The compound exhibits a notable selectivity for K-ATP channels containing the inwardly rectifying potassium channel subunit Kir6.1, which is predominantly expressed in vascular smooth muscle.[3][4][5] This selectivity confers a vascular-specific activity, making it a valuable tool for studying vascular physiology and a potential lead for therapeutic development. Unlike sulfonylurea drugs, PNU-37883 hydrochloride is believed to directly interact with the pore-forming Kir6.x subunit of the K-ATP channel.[6][7]

Core Mechanism of Action: Selective K-ATP Channel Blockade

The primary mechanism of action of PNU-37883 hydrochloride is the inhibition of ATP-sensitive potassium (K-ATP) channels. These channels play a crucial role in coupling cellular metabolism to electrical activity in various tissues. In vascular smooth muscle, the opening of K-ATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.

PNU-37883 hydrochloride selectively blocks these channels in the vasculature, leading to membrane depolarization, inhibition of voltage-gated calcium channels, and ultimately, vasoconstriction.[2][8] This effect is particularly pronounced in tissues where the K-ATP channels are composed of the Kir6.1 and SUR2B subunits, the combination thought to represent the vascular smooth muscle K-ATP channel.[3][4]

Signaling Pathway of PNU-37883 Hydrochloride in Vascular Smooth Muscle

The signaling cascade initiated by PNU-37883 hydrochloride in vascular smooth muscle cells is a direct consequence of K-ATP channel inhibition. The following diagram illustrates this pathway.

Caption: Signaling pathway of PNU-37883 HCl in vascular smooth muscle.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of PNU-37883 hydrochloride has been quantified against various K-ATP channel subunit compositions. The data consistently demonstrates a higher potency for channels containing the Kir6.1 subunit.

| Parameter | K-ATP Channel Subtype | Cell Type | Value | Reference |

| IC50 | Kir6.1/SUR2B | HEK-293 | 6 µM | [1][9] |

| IC50 | Kir6.2/SUR2B | HEK-293 | 15 µM | [1][9] |

| IC50 | Kir6.2Δ26 (SUR-independent) | HEK-293 | 5 µM | [1] |

| IC50 | Kir6.2Δ26 + SUR2B | HEK-293 | 38 µM | [1] |

| Kd | Kir6 currents | Isolated mesenteric artery smooth muscle cells | 65 nM | [2][8] |

| Inhibition | Kir6.2/SUR1 | HEK-293 | <40% at 100 µM | [6] |

| Inhibition | Kir6.2/SUR2A | HEK-293 | <40% at 100 µM | [6] |

Experimental Protocols

The mechanism of action of PNU-37883 hydrochloride has been elucidated through a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Whole-Cell Patch Clamp Electrophysiology in HEK-293 Cells

This technique is employed to measure the inhibitory effect of PNU-37883 hydrochloride on specific K-ATP channel subtypes expressed in a controlled cellular environment.

Objective: To determine the IC50 of PNU-37883 hydrochloride on cloned K-ATP channels.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently or stably transfected with plasmids encoding the desired Kir6.x and SURx subunits of the K-ATP channel.

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 5 HEPES, adjusted to pH 7.4 with KOH. A symmetrical potassium gradient is used to isolate K-ATP currents.

-

Recording: Whole-cell currents are recorded using an patch-clamp amplifier. The membrane potential is held at a constant voltage (e.g., -60 mV).

-

-

Drug Application: PNU-37883 hydrochloride is dissolved in the extracellular solution and perfused into the recording chamber at increasing concentrations.

-

Data Analysis: The inhibition of the K-ATP current is measured at each concentration, and the data is fitted to a Hill equation to determine the IC50 value.

Wire Myography of Isolated Arteries

This ex vivo technique assesses the functional effect of PNU-37883 hydrochloride on the contractility of intact blood vessels.

Objective: To evaluate the inhibitory effect of PNU-37883 hydrochloride on K-ATP channel opener-induced vasodilation.

Methodology:

-

Vessel Dissection: Segments of rat middle meningeal or mesenteric arteries are dissected and mounted on a wire myograph in a tissue bath containing physiological salt solution (PSS) at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration and Pre-contraction: The vessel segments are allowed to equilibrate under a normalized tension. They are then pre-contracted with an agent such as phenylephrine (B352888) or a high potassium solution.

-

Induction of Vasodilation: A K-ATP channel opener (e.g., levcromakalim, pinacidil) is added to the bath to induce vasodilation.

-

Application of PNU-37883 Hydrochloride: PNU-37883 hydrochloride is added to the bath in the presence of the K-ATP channel opener, and the change in vessel tension (contraction) is recorded.

-

Data Analysis: The contractile response to PNU-37883 hydrochloride is measured as a percentage of the pre-contraction tension.

In Vivo Closed Cranial Window Model in Rats

This in vivo model allows for the direct observation of the effects of PNU-37883 hydrochloride on dural artery diameter.

Objective: To determine the in vivo efficacy of PNU-37883 hydrochloride in blocking K-ATP channel opener-induced vasodilation.

Methodology:

-

Surgical Preparation: Anesthetized rats are placed in a stereotaxic frame. A craniotomy is performed to expose the middle meningeal artery. The cranial window is sealed with a glass coverslip.

-

Drug Administration: A K-ATP channel opener (e.g., levcromakalim) is administered intravenously to induce vasodilation of the middle meningeal artery. Subsequently, PNU-37883 hydrochloride (e.g., 0.5 mg/kg) is administered intravenously.

-

Imaging and Measurement: The diameter of the middle meningeal artery is continuously monitored and recorded using intravital microscopy.

-

Data Analysis: The percentage inhibition of the K-ATP channel opener-induced vasodilation by PNU-37883 hydrochloride is calculated.

Experimental Workflow Visualization

The following diagram illustrates the workflow for characterizing the pharmacological profile of PNU-37883 hydrochloride.

Caption: Experimental workflow for PNU-37883 HCl characterization.

Conclusion

PNU-37883 hydrochloride is a selective blocker of vascular K-ATP channels, with a clear mechanism of action centered on the inhibition of the Kir6.1 subunit. The experimental evidence gathered from electrophysiological, ex vivo, and in vivo studies provides a comprehensive understanding of its pharmacological profile. This makes PNU-37883 hydrochloride an invaluable research tool for investigating the role of K-ATP channels in cardiovascular physiology and pathology. Further research may explore its therapeutic potential in conditions characterized by excessive vasodilation.

References

- 1. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tonic regulation of middle meningeal artery diameter by ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. An improved closed cranial window technique for investigation of blood-brain barrier function and cerebral vasomotor control in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PNU37883A | Kir6 inhibitor | Probechem Biochemicals [probechem.com]

PNU-37883 Hydrochloride: A Selective KATP Channel Blocker for Vaso-pharmacological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-37883 hydrochloride is a potent and selective blocker of ATP-sensitive potassium (KATP) channels, demonstrating a notable preference for channels containing the Kir6.1 subunit, which are predominantly expressed in vascular smooth muscle. This selectivity profile distinguishes it from traditional sulfonylureas, which primarily target pancreatic β-cell KATP channels. This document provides a comprehensive technical overview of PNU-37883 hydrochloride, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, cardiovascular physiology, and drug development.

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] Different combinations of Kir6.x (Kir6.1, Kir6.2) and SURx (SUR1, SUR2A, SUR2B) isoforms give rise to KATP channels with distinct physiological roles and pharmacological sensitivities in various tissues, including pancreatic β-cells, cardiac muscle, skeletal muscle, and vascular smooth muscle.[1][2]

PNU-37883 hydrochloride (also known as U-37883A) has emerged as a valuable pharmacological tool due to its selective inhibition of KATP channels in vascular smooth muscle.[2] This selectivity is attributed to its preferential interaction with channels containing the Kir6.1 subunit, which are key components of vascular KATP channels (typically Kir6.1/SUR2B).[2][3] In contrast to non-selective blockers like glibenclamide, PNU-37883 has minimal effects on pancreatic (Kir6.2/SUR1) and cardiac (Kir6.2/SUR2A) KATP channels at concentrations where it potently blocks vascular channels.[4][5] This property makes it an ideal agent for investigating the physiological and pathophysiological roles of vascular KATP channels in regulating blood pressure and local blood flow, without the confounding hypoglycemic effects associated with sulfonylureas.[6]

Mechanism of Action

PNU-37883 hydrochloride exerts its inhibitory effect on KATP channels by directly interacting with the pore-forming Kir6.x subunit, rather than the regulatory SUR subunit.[7][8] This is a key distinction from sulfonylurea drugs like glibenclamide, which bind to the SUR subunit. Evidence suggests that the C-terminus of the Kir6.1 subunit is a critical determinant of PNU-37883A's inhibitory activity.[9] By blocking the channel pore, PNU-37883A prevents the efflux of potassium ions, leading to membrane depolarization of vascular smooth muscle cells. This depolarization, in turn, activates voltage-gated calcium channels, increasing intracellular calcium concentration and causing vasoconstriction. This mechanism allows PNU-37883A to counteract the vasodilation induced by KATP channel openers.[6]

Caption: Mechanism of PNU-37883 action on vascular smooth muscle KATP channels.

Quantitative Pharmacological Data

The selectivity of PNU-37883 hydrochloride is best illustrated by comparing its inhibitory potency (IC50) across different KATP channel subtypes.

| KATP Channel Subtype | Tissue Predominance | PNU-37883A IC50 (µM) | Reference(s) |

| Kir6.1/SUR2B | Vascular Smooth Muscle | 6 | [4][7] |

| Kir6.2/SUR2B | Smooth Muscle | 15 | [4][7] |

| Kir6.1/SUR1 | - (Recombinant) | 32 | [4] |

| Kir6.2/SUR1 | Pancreatic β-cells | >100 (negligible effect) | [2][4] |

| Kir6.2/SUR2A | Cardiac Muscle | >100 (negligible effect) | [2][4] |

| Kir6.2Δ26 (no SUR) | - (Recombinant) | 5 | [4][7] |

Note: The IC50 values can vary depending on the experimental system (e.g., Xenopus oocytes vs. HEK-293 cells) and conditions.

Experimental Protocols

Electrophysiological Characterization of KATP Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of PNU-37883 on cloned KATP channels expressed in Human Embryonic Kidney (HEK-293) cells.

4.1.1. Cell Culture and Transfection

-

Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

For stable expression, transfect cells with plasmids encoding the desired Kir6.x and SURx subunits using a suitable transfection reagent (e.g., Lipofectamine). Select and maintain stably transfected cells using an appropriate selection marker (e.g., G418).

-

For transient expression, transfect cells 24-48 hours before the experiment.

4.1.2. Electrophysiological Recording

-

Solutions:

-

External Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH adjusted to 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 1 ATP, pH adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

Plate cells on glass coverslips for recording.

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell configuration.

-

Hold the cell membrane potential at -70 mV.

-

Apply voltage steps from -100 mV to +50 mV in 10 mV increments for 100 ms (B15284909) to elicit KATP currents.

-

Perfuse the cells with the external solution containing various concentrations of PNU-37883 hydrochloride.

-

Record the steady-state current at each concentration.

-

At the end of each experiment, apply a high concentration of a non-selective K+ channel blocker (e.g., 10 mM BaCl2) to determine the BaCl2-sensitive current, which represents the KATP current.

-

4.1.3. Data Analysis

-

Calculate the percentage inhibition of the BaCl2-sensitive current by PNU-37883 at each concentration.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Caption: Workflow for electrophysiological analysis of PNU-37883.

In Vitro Assessment of Vascular Reactivity

This protocol outlines a method to assess the effect of PNU-37883 on the vasodilation of isolated arterial rings.

4.2.1. Tissue Preparation

-

Euthanize a rat (e.g., Sprague-Dawley) and excise the mesenteric artery or aorta.

-

Place the artery in cold Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

Carefully clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in length.

4.2.2. Isometric Tension Recording

-

Mount the arterial rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Equilibrate the rings under a resting tension of 1-2 g for 60-90 minutes.

-

Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).

-

Once the contraction is stable, cumulatively add a KATP channel opener (e.g., pinacidil (B1677893) or levcromakalim) to induce vasodilation.

-

In a separate set of experiments, pre-incubate the arterial rings with PNU-37883 hydrochloride for 20-30 minutes before adding the vasoconstrictor and KATP channel opener.

4.2.3. Data Analysis

-

Express the relaxation in response to the KATP channel opener as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Compare the concentration-response curves for the KATP channel opener in the presence and absence of PNU-37883 to determine the inhibitory effect.

In Vivo Cardiovascular Studies in Rodents

This protocol describes a method to evaluate the in vivo efficacy of PNU-37883 in antagonizing hypotension induced by KATP channel openers in anesthetized rats.

4.3.1. Animal Preparation

-

Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium).

-

Cannulate the carotid artery for continuous monitoring of blood pressure and heart rate using a pressure transducer.

-

Cannulate the jugular vein for intravenous administration of drugs.

4.3.2. Experimental Procedure

-

Allow the animal to stabilize after surgery until cardiovascular parameters are constant.

-

Administer a KATP channel opener (e.g., pinacidil) intravenously to induce a hypotensive response.

-

After the blood pressure has returned to baseline, administer PNU-37883 hydrochloride intravenously.

-

After a suitable pre-treatment period (e.g., 15-30 minutes), administer the same dose of the KATP channel opener again.

4.3.3. Data Analysis

-

Measure the change in mean arterial pressure (MAP) in response to the KATP channel opener before and after the administration of PNU-37883.

-

Calculate the percentage inhibition of the hypotensive response by PNU-37883.

Signaling Pathways

Caption: Signaling pathways in vascular smooth muscle cells modulated by PNU-37883.

Conclusion

PNU-37883 hydrochloride is a highly selective and potent blocker of vascular KATP channels, primarily through its interaction with the Kir6.1 subunit. Its minimal activity at pancreatic and cardiac KATP channels makes it an invaluable tool for the specific investigation of the roles of vascular KATP channels in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize PNU-37883 in their studies of cardiovascular pharmacology and physiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. surgery.wisc.edu [surgery.wisc.edu]

- 4. protocols.io [protocols.io]

- 5. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation | MDPI [mdpi.com]

- 9. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling PNU-37883 Hydrochloride: A Technical Guide to its Pharmacological Profile as a Selective KATP Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-37883 hydrochloride, also known as U-37883A, is a synthetic guanidine (B92328) derivative that has garnered significant interest in the scientific community for its potent and selective inhibitory action on a specific class of ion channels known as ATP-sensitive potassium (KATP) channels.[1][2] These channels play a crucial role in various physiological processes, and their modulation presents a promising therapeutic avenue for a range of conditions. This technical guide provides a comprehensive overview of the available scientific literature on PNU-37883 hydrochloride, with a primary focus on its pharmacological properties and mechanism of action.

A Note on Discovery and Synthesis: Despite a thorough review of publicly accessible scientific literature and patent databases, detailed information regarding the initial discovery and chemical synthesis of PNU-37883 hydrochloride by its originators, Pharmacia & Upjohn (now part of Pfizer), remains largely undisclosed. This information is likely held as proprietary by the developing company. This guide will therefore focus on the extensive pharmacological characterization of the compound that is available in the public domain.

Pharmacological Profile

PNU-37883 hydrochloride is characterized as a selective blocker of vascular ATP-sensitive potassium (KATP) channels.[1] Its primary mechanism of action involves the inhibition of these channels, which are predominantly found in vascular smooth muscle cells. This inhibitory activity leads to a variety of physiological effects, most notably influencing vascular tone and renal function.

Mechanism of Action: Selective KATP Channel Inhibition

KATP channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. The specific combination of these subunits determines the channel's physiological role and pharmacological sensitivity. PNU-37883 hydrochloride exhibits a distinct selectivity profile for different KATP channel isoforms.

The compound primarily targets KATP channels containing the Kir6.1 subunit, which is a key component of the vascular smooth muscle KATP channel (Kir6.1/SUR2B).[2] Its inhibitory effect is significantly more potent on these vascular channels compared to those found in other tissues, such as the pancreas (Kir6.2/SUR1), heart (Kir6.2/SUR2A), or skeletal muscle. This selectivity is a key feature that distinguishes PNU-37883 hydrochloride from other non-selective KATP channel blockers like glibenclamide.

Below is a diagram illustrating the proposed mechanism of action of PNU-37883 hydrochloride on vascular smooth muscle cells.

Caption: Mechanism of PNU-37883 HCl-induced vasoconstriction.

Quantitative Analysis of KATP Channel Inhibition

The inhibitory potency of PNU-37883 hydrochloride has been quantified across various KATP channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from different studies.

| KATP Channel Subtype | Expressing Cell Line | IC50 (µM) | Reference |

| Kir6.1/SUR2B | HEK-293 | 6 | [1] |

| Kir6.2/SUR2B | HEK-293 | 15 | [1] |

| Kir6.2/SUR1 | HEK-293 | >100 | Not explicitly stated, but significantly less potent |

| Kir6.2/SUR2A | HEK-293 | >100 | Not explicitly stated, but significantly less potent |

Experimental Protocols

While the synthesis protocol for PNU-37883 hydrochloride is not publicly available, the following outlines a general experimental workflow for characterizing its pharmacological activity on KATP channels, based on methodologies described in the literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the flow of ions through KATP channels in isolated cells.

Workflow:

Caption: Workflow for electrophysiological characterization.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the desired Kir6.x/SURx subunits are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains a physiological salt solution, and the intracellular (pipette) solution contains a potassium-based solution with low ATP to maximize KATP channel opening.

-

Channel Activation: KATP channels are activated by applying a known channel opener, such as pinacidil or diazoxide, to the bath solution.

-

Inhibitor Application: PNU-37883 hydrochloride is then perfused into the bath at increasing concentrations to determine its inhibitory effect on the activated KATP currents.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC50 value.

Therapeutic Potential and Future Directions

The selective vascular KATP channel blocking properties of PNU-37883 hydrochloride suggest its potential therapeutic application in conditions characterized by excessive vasodilation, such as septic shock or certain types of hypotension. Its diuretic effect also indicates a potential role in managing fluid balance. However, further preclinical and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile.

Future research could focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key molecular determinants of its selectivity for Kir6.1-containing channels.

-

In Vivo Efficacy Studies: To evaluate its therapeutic potential in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety margin.

Conclusion

PNU-37883 hydrochloride is a valuable pharmacological tool for studying the physiological and pathophysiological roles of vascular KATP channels. Its selectivity for Kir6.1-containing channels makes it a more precise probe than traditional, non-selective inhibitors. While the lack of publicly available information on its discovery and synthesis presents a limitation, the extensive characterization of its pharmacological properties provides a solid foundation for its use in research and for the potential development of novel therapeutics targeting the vascular KATP channel.

References

- 1. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of PNU-37883 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-37883 hydrochloride, also known as U-37883A, is a potent and selective antagonist of ATP-sensitive potassium (KATP) channels, with a pronounced specificity for those found in vascular smooth muscle.[1][2] This selective pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of vascular KATP channels. Unlike non-selective blockers such as glibenclamide, PNU-37883A exhibits minimal effects on KATP channels in other tissues like the pancreas, heart, or skeletal muscle, thereby allowing for more targeted research.[2][3] This document provides a comprehensive overview of the pharmacological properties of PNU-37883 hydrochloride, detailing its mechanism of action, quantitative data from key experiments, and the methodologies used to elucidate its effects.

Mechanism of Action

The primary molecular target of PNU-37883 hydrochloride is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric complexes formed by two distinct subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[2] The specific combination of these subunits determines the channel's physiological and pharmacological properties in different tissues.

PNU-37883A exerts its inhibitory effect by interacting directly with the pore-forming Kir6.x subunit, a mechanism distinct from sulfonylurea drugs which primarily bind to the SUR subunit.[4][5] Extensive research has demonstrated that PNU-37883A shows a marked selectivity for channels containing the Kir6.1 subunit, which is predominantly expressed in vascular smooth muscle, often in combination with the SUR2B subunit.[2][6][7] This subunit selectivity is the basis for its tissue-specific action.

Caption: PNU-37883A targets the Kir6.1 subunit of the KATP channel.

Quantitative Pharmacology: In Vitro Data

Electrophysiological and isolated tissue studies have been crucial in quantifying the potency and selectivity of PNU-37883A. The compound effectively inhibits KATP currents and reverses the vasodilation caused by various KATP channel openers.

| Parameter | Channel/Tissue | Value | Reference |

| IC₅₀ | Kir6.1/SUR2B | 6 µM | [1][4][5] |

| IC₅₀ | Kir6.2/SUR2B | 15 µM | [1][4][5] |

| IC₅₀ | Kir6.2Δ26 (pore only) | 5 µM | [1][4][5] |

| IC₅₀ | Kir6.2Δ26 + SUR2B | 38 µM | [1][4][5] |

| IC₅₀ | Levcromakalim-induced relaxation (Rat Mesenteric Artery) | 1.1 µM | [3] |

| IC₅₀ | Levcromakalim-induced KATP currents (Rat Mesenteric Artery) | 3.5 µM | [3] |

| Kd | Isolated Mesenteric Artery Smooth Muscle Cells | 65 nM |

Table 1: In Vitro Inhibitory Concentrations of PNU-37883A.

The data clearly demonstrates the higher potency of PNU-37883A on KATP channel subtypes prevalent in smooth muscle (Kir6.1/SUR2B and Kir6.2/SUR2B) compared to its significantly weaker effects on pancreatic (Kir6.2/SUR1) and cardiac (Kir6.2/SUR2A) channels, which are often inhibited by less than 40% even at high concentrations (100 µM).[4][8] Interestingly, the presence of the SUR2B subunit appears to reduce the inhibitory effect of PNU-37883A on the Kir6.2 pore, increasing the IC₅₀ from 5 µM to 38 µM.[4][5]

Quantitative Pharmacology: In Vivo Data

In vivo studies in various animal models corroborate the in vitro findings, showing that PNU-37883A effectively reverses the hypotensive effects of KATP channel openers.

| Species | KATP Opener | PNU-37883A Dose | Effect | Reference |

| Rat | Levcromakalim (0.025 mg/kg) | 0.5 mg/kg | Significant inhibition of vasodilation in Middle Meningeal Artery | [6][9] |

| Rat | Pinacidil (0.38 mg/kg) | 0.5 mg/kg | Significant inhibition of vasodilation in Middle Meningeal Artery | [6][9] |

| Rat | P-1075 (0.016 mg/kg) | 0.5 mg/kg | Significant inhibition of vasodilation in Middle Meningeal Artery | [6][9] |

| Rat, Cat, Dog | Cromakalim, Pinacidil, Minoxidil | Not specified | Significantly reversed hypotension | [4] |

Table 2: In Vivo Efficacy of PNU-37883A.

Experimental Protocols

Whole-Cell Electrophysiology

The inhibitory effects of PNU-37883A on specific KATP channel subtypes are typically characterized using the whole-cell patch-clamp technique on cell lines (e.g., HEK-293) stably expressing cloned channels.

Methodology:

-

Cell Culture: HEK-293 cells are cultured under standard conditions and stably transfected with plasmids encoding the desired Kir6.x and SURx subunits.

-

Electrophysiological Recording: Whole-cell currents are recorded in a symmetrical potassium gradient (e.g., 140 mM K⁺). The internal (pipette) solution typically contains low ATP (e.g., 0.1 mM) to activate KATP channels.

-

Drug Application: PNU-37883A is applied externally at varying concentrations to establish a dose-response relationship.

-

Data Analysis: The inhibition of the current is measured and the IC₅₀ is calculated by fitting the data to the Hill equation.

Caption: Workflow for whole-cell patch-clamp experiments.

Isolated Tissue Bath (Myograph) Studies

These experiments assess the functional consequence of KATP channel blockade in an integrated tissue, such as a blood vessel.

Methodology:

-

Tissue Preparation: Arteries (e.g., rat middle meningeal or mesenteric) are dissected, cleaned, and mounted in a myograph bath containing physiological salt solution.

-

Contraction: The arterial rings are pre-contracted with an agent like phenylephrine (B352888) or KCl.

-

Relaxation: A KATP channel opener (e.g., levcromakalim, pinacidil) is added to induce vasodilation.

-

Antagonism: Once a stable relaxation is achieved, PNU-37883A is added cumulatively to determine its ability to reverse the vasodilation.

-

Data Analysis: The concentration-dependent reversal of relaxation is measured to assess the antagonistic potency of PNU-37883A.

Caption: Workflow for isolated tissue bath (myograph) experiments.

Logical Relationship: Pharmacological Antagonism

PNU-37883A acts as a functional antagonist to KATP channel openers at the level of the vascular smooth muscle cell, leading to predictable physiological outcomes.

Caption: Functional antagonism between KATP openers and PNU-37883A.

Conclusion

PNU-37883 hydrochloride is a well-characterized pharmacological agent with a distinct profile as a selective blocker of vascular KATP channels. Its mechanism, which involves direct interaction with the pore-forming Kir6.1 subunit, distinguishes it from other KATP channel modulators. The quantitative data derived from a range of in vitro and in vivo experiments consistently highlight its potency and selectivity for vascular smooth muscle over cardiac and pancreatic tissues. This makes PNU-37883A an indispensable research tool for dissecting the roles of KATP channels in the regulation of vascular tone and hemodynamics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of vascular K(ATP) channels by U-37883A: a comparison with cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - ProQuest [proquest.com]

- 9. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Binding Sites of PNU 37883 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding sites and mechanism of action of PNU 37883 hydrochloride, a selective blocker of ATP-sensitive potassium (KATP) channels. The information presented herein is intended to support further research and drug development efforts centered on this compound and its targets.

Core Target: ATP-Sensitive Potassium (KATP) Channels

This compound is a non-sulphonylurea compound that selectively inhibits ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial regulators of cellular excitability and are found in various tissues, including vascular smooth muscle, kidney, brain, and pancreatic beta cells.[1][3] The specific subunit composition of the KATP channel determines its physiological role and pharmacological sensitivity.

KATP channels are hetero-octameric protein complexes composed of two types of subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) subunit and a regulatory sulfonylurea receptor (SUR) subunit.[3] There are two isoforms of Kir6 (Kir6.1 and Kir6.2) and three main isoforms of SUR (SUR1, SUR2A, and SUR2B).[3] The diverse combination of these subunits gives rise to different types of KATP channels with distinct tissue distributions and functions.

Mechanism of Action: Pore-Forming Subunit Inhibition

Unlike sulfonylurea drugs that primarily interact with the SUR subunit, this compound exerts its inhibitory effect by directly acting on the pore-forming Kir6.x subunit of the KATP channel.[2][4] This was demonstrated in studies using a truncated form of Kir6.2 (Kir6.2Δ26), which can form functional channels in the absence of the SUR subunit.[2][4] this compound was shown to inhibit currents generated by Kir6.2Δ26 alone, indicating a direct interaction with the pore-forming domain.[1][2]

The interaction with the SUR subunit, however, can modulate the inhibitory activity of this compound. For instance, the presence of SUR2B has been shown to reduce the inhibitory effect of the compound on Kir6.2Δ26.[2][4]

Quantitative Binding Data

The binding affinity and inhibitory concentration of this compound vary depending on the specific subunit composition of the KATP channel. The compound shows a notable selectivity for channels containing the Kir6.1 subunit, which are predominantly found in vascular smooth muscle.[3][5]

| KATP Channel Subunit Composition | Cell Type | Measurement | Value | Reference |

| Kir6.1/SUR2B | HEK-293 | IC50 | 6 µM | [1][2] |

| Kir6.2/SUR2B | HEK-293 | IC50 | 15 µM | [1][2] |

| Kir6.2Δ26 (without SUR) | HEK-293 | IC50 | 5 µM | [1][2] |

| Kir6.2Δ26 + SUR2B | HEK-293 | IC50 | 38 µM | [1][2] |

| Kir6 (vascular form) | Isolated mesenteric artery smooth muscle cells | Kd | 65 nM | |

| Kir6.1/SUR2B | Xenopus oocytes | IC50 | ~5 µM | [5] |

| Kir6.1/SUR1 | Xenopus oocytes | Inhibition at 100 µM | 74% | [5] |

| Kir6.2/SUR2B | Xenopus oocytes | Inhibition at 10 µM | 7% | [5] |

| Kir6.2/SUR1 | Xenopus oocytes | Inhibition at 100 µM | 5% | [5] |

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by this compound is the regulation of potassium ion flow across the cell membrane, which in turn modulates cell membrane potential and cellular activity.

Caption: Signaling pathway of this compound inhibiting the KATP channel.

A typical experimental workflow to investigate the effects of this compound on KATP channels involves expressing specific channel subunits in a cell line and then measuring the channel activity using electrophysiological techniques.

Caption: Workflow for studying this compound effects on KATP channels.

Experimental Protocols

A key method for characterizing the interaction of this compound with KATP channels is whole-cell patch-clamp electrophysiology. The following is a generalized protocol based on methodologies cited in the literature.[2][4]

Objective: To measure the inhibitory effect of this compound on currents from cloned KATP channels stably expressed in HEK-293 cells.

Materials:

-

HEK-293 cells stably expressing the desired Kir6.x/SUR.x combination.

-

External (bath) solution: Symmetrical potassium gradient (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.4 with KOH).

-

Internal (pipette) solution: Similar to the external solution to isolate K+ currents.

-

This compound stock solution (e.g., 10 mM in water).[5]

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Plating: Plate the stably transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Mounting: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 100 ms) to elicit KATP channel currents.

-

Record the baseline whole-cell currents.

-

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to take effect (e.g., 2-5 minutes).

-

-

Post-Drug Recording: Repeat the voltage-step protocol to record the currents in the presence of this compound.

-

Washout (Optional): Perfuse the chamber with the drug-free external solution to observe any reversal of the inhibitory effect.

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., -100 mV) before and after drug application.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

This detailed guide provides a solid foundation for understanding and further investigating the molecular interactions of this compound. The provided data and protocols can be instrumental for researchers in the fields of pharmacology, physiology, and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Diuretic Effects of PNU-37883 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-37883 hydrochloride, also known as U-37883A, is a selective antagonist of the vascular ATP-sensitive potassium (KATP) channels. While primarily investigated for its cardiovascular effects, it exhibits notable diuretic and natriuretic properties. This technical guide provides an in-depth analysis of the diuretic effects of PNU-37883 hydrochloride, detailing its mechanism of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Mechanism of Action

PNU-37883 hydrochloride exerts its diuretic effect primarily through the blockade of ATP-sensitive potassium (KATP) channels in the renal tubules. Specifically, it has been shown to act on the basolateral membrane of the proximal convoluted tubule.[1] KATP channels in this segment of the nephron are involved in potassium recycling, which is crucial for the function of the Na+/K+-ATPase pump. By inhibiting these KATP channels, PNU-37883 hydrochloride disrupts the normal reabsorption of sodium and, consequently, water. This leads to an increase in the delivery of sodium and fluid to the more distal parts of the nephron, resulting in diuresis and natriuresis. A key characteristic of PNU-37883 hydrochloride's action is its eukaliuretic nature, meaning it promotes sodium and water excretion without causing a significant loss of potassium.[1][2]

Below is a diagram illustrating the proposed signaling pathway for the diuretic effect of PNU-37883 hydrochloride.

Quantitative Data on Diuretic Effects

The diuretic and natriuretic effects of PNU-37883 hydrochloride have been quantified in several preclinical studies. The following tables summarize the key findings from experiments conducted in rats and dogs.

Table 1: Effects of Intravenous PNU-37883 Hydrochloride on Renal Function in Anesthetized Munich-Wistar-Frömter Rats [1][2]

| Parameter | Control | PNU-37883 HCl (15 mg/kg i.v.) | % Change |

| Early Distal Tubular Flow Rate (nl/min) | 10 | 18 | +80% |

| Early Distal Tubular Na+ Concentration (mM) | 35 | 51 | +46% |

| Fractional Reabsorption of Fluid (up to early distal tubule) | Not specified | Reduced by 13% | -13% |

| Fractional Reabsorption of Na+ (up to early distal tubule) | Not specified | Reduced by 8% | -8% |

| Urinary Potassium Excretion | Not significantly altered | Not significantly altered | - |

Table 2: General Diuretic and Natriuretic Effects in Conscious Rats and Dogs

| Animal Model | Dose and Route | Observation | Reference |

| Conscious Rats | 1.5-15 mg/kg i.v. | Diuretic and natriuretic effects observed. | [3] |

| Conscious Dogs | 6-60 mg/kg oral | High natriuretic efficacy with minimal kaliuresis. Reduced plasma renin activity by 46-76%. | [4] |

| Anesthetized Dogs | 10 mg/kg i.v. | Maximally increased fractional Na+ clearance by 140%. | [4] |

Experimental Protocols

The investigation of the diuretic effects of PNU-37883 hydrochloride has employed various experimental models. Below are detailed methodologies for key experiments.

Micropuncture Studies in Anesthetized Rats

This protocol is designed to determine the tubular site of action of a diuretic agent.

-

Animal Preparation:

-

Male Munich-Wistar-Frömter rats are anesthetized (e.g., with Inactin).

-

A tracheostomy is performed to ensure a clear airway.

-

Catheters are placed in the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling.

-

The left kidney is exposed via a flank incision, immobilized in a lucite cup, and the surface is bathed in warm mineral oil.

-

The ureter is catheterized for urine collection.

-

-

Experimental Procedure:

-

A priming dose of inulin (B196767) is administered, followed by a constant intravenous infusion to measure the glomerular filtration rate (GFR).

-

After a stabilization period, a control urine collection is performed.

-

Micropuncture of late proximal and early distal tubules of superficial nephrons is performed using sharpened glass micropipettes.

-

Tubular fluid is collected for flow rate and electrolyte concentration analysis.

-

PNU-37883 hydrochloride is administered intravenously (e.g., 1, 5, or 15 mg/kg).[1][2]

-

Post-treatment urine and tubular fluid samples are collected.

-

-

Sample Analysis:

-

Urine and plasma samples are analyzed for inulin concentration (to calculate GFR) and electrolyte concentrations (Na+, K+, Cl-) using flame photometry or ion-selective electrodes.

-

The volume of collected tubular fluid is determined, and electrolyte concentrations are measured using microanalytical techniques.

-

The following diagram illustrates the general workflow for a micropuncture experiment.

Diuretic and Electrolyte Excretion Studies in Conscious Animals

This protocol assesses the overall diuretic and natriuretic response to a test compound.

-

Animal Acclimatization and Housing:

-

Animals (e.g., rats or dogs) are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Animals are acclimatized to the cages for several days before the experiment.

-

Standard diet and water are provided.

-

-

Experimental Procedure:

-

On the day of the experiment, animals are administered the vehicle (control) or PNU-37883 hydrochloride via the desired route (e.g., oral gavage or intravenous injection).

-

Urine is collected at predetermined intervals (e.g., every hour for the first few hours, then pooled for longer periods).

-

Urine volume is recorded for each collection period.

-

-

Sample Analysis:

-

Urine samples are centrifuged to remove any particulate matter.

-

Aliquots of the supernatant are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

Total electrolyte excretion is calculated by multiplying the concentration by the urine volume for each collection period.

-

Conclusion

PNU-37883 hydrochloride is a selective KATP channel blocker with demonstrable diuretic and natriuretic effects. Its primary site of action appears to be the proximal convoluted tubule, where it inhibits sodium and water reabsorption. The resulting diuresis is characterized by being eukaliuretic, which may offer a therapeutic advantage over other classes of diuretics that can lead to significant potassium loss. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of PNU-37883 hydrochloride as a diuretic agent. Further studies are warranted to fully elucidate its dose-response relationship and to explore its efficacy and safety in various preclinical models of fluid retention and hypertension.

References

- 1. Eukaliuric diuresis and natriuresis in response to the KATP channel blocker U37883A: Micropuncture studies on the tubular site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eukaliuric diuresis and natriuresis in response to the KATP channel blocker U37883A: micropuncture studies on the tubular site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of the K-ATP channel blocker U-37883A and structurally related morpholinoguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K-ATP-blocking diuretic PNU-37883A reduces plasma renin activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on PNU-37883 Hydrochloride and its Modulation of Dopamine-Sensitive Potassium Channels

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PNU-37883 hydrochloride (also known as PNU-37883A or U-37883A) is a compound initially identified as a selective antagonist for the vascular form of ATP-sensitive potassium (KATP) channels.[1][2] While its primary characterization has been in the context of cardiovascular function and as a diuretic, subsequent research has revealed a potent inhibitory effect on dopamine-modulated potassium channels within the central nervous system.[3] Specifically, studies on rat striatal neurons have demonstrated that PNU-37883A inhibits an 85 pS K+ channel that is activated by dopamine (B1211576) D2 receptors.[3][4] This inhibition occurs at a significantly lower concentration than its action on most KATP channel subtypes, suggesting a distinct and potent neurological activity.[3][5] This guide provides a technical overview of these initial findings, detailing the compound's pharmacological profile, the experimental protocols used for its characterization, and its mechanism of action on dopamine-sensitive neural pathways.

Pharmacological Profile of PNU-37883 Hydrochloride

PNU-37883 hydrochloride is a guanidine (B92328) derivative that acts as a blocker of inwardly rectifying potassium (Kir) channels.[6] Its initial development focused on its selectivity for vascular smooth muscle KATP channels over those in cardiac or pancreatic tissues.[1][2][7]

Selectivity for KATP Channel Subtypes

PNU-37883A demonstrates varied inhibitory potency across different KATP channel clones, which are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits. It shows a degree of selectivity for putative smooth muscle KATP channels (Kir6.1/SUR2B and Kir6.2/SUR2B) over cardiac or pancreatic beta-cell types.[5] The compound is understood to act on the pore-forming subunit of the channel.[5]

Potent Inhibition of Dopamine-Modulated K+ Channels

A key finding is the potent inhibition of a specific potassium channel in rat caudate-putamen neurons by U-37883A.[3][4] This 85 pS K+ channel is physiologically activated by dopamine D2 receptors.[3][4] U-37883A was found to be approximately 50 times more potent at inhibiting this channel than the classic KATP channel blocker, glibenclamide.[3] This potent action suggests a significant role in modulating neuronal excitability in dopamine-rich brain regions.

Quantitative Data Summary

The following table summarizes the key quantitative metrics from initial studies on PNU-37883A, highlighting its inhibitory concentrations on various potassium channel subtypes.

| Target Channel | Subunit Composition | Tissue/Cell Type | Parameter | Value | Reference |

| Dopamine-Modulated K+ Channel | Not Specified | Rat Caudate-Putamen Neurons | Half-maximal effect | ~0.1 µM | [3] |

| Putative Smooth Muscle KATP | Kir6.1/SUR2B | HEK-293 Cells | IC50 | 6 µM | [5] |

| Putative Smooth Muscle KATP | Kir6.2/SUR2B | HEK-293 Cells | IC50 | 15 µM | [5] |

| Truncated Pore-Forming Subunit | Kir6.2Δ26 | HEK-293 Cells | IC50 | 5 µM | [5] |

| Mesenteric Artery KATP | Kir6 (native) | Isolated Smooth Muscle Cells | Kd | 65 nM | [1][2] |

Experimental Protocols

The primary methodology used to determine the effect of PNU-37883A on dopamine-modulated potassium channels was cell-attached patch-clamp electrophysiology.[3][4]

Cell-Attached Patch-Clamp Electrophysiology of Striatal Neurons

This technique allows for the recording of ionic currents through a small "patch" of membrane sealed to the tip of a glass micropipette, without disrupting the intracellular environment.[8]

Objective: To measure the activity of single potassium channels on rat caudate-putamen neurons in response to dopamine receptor activation and subsequent inhibition by PNU-37883A.

Methodology:

-

Tissue Preparation: Brain slices containing the caudate-putamen (striatum) are prepared from rats. Neurons are then acutely dissociated for electrophysiological recording.

-

Pipette Preparation: Glass micropipettes are fabricated and fire-polished to a tip resistance suitable for forming a high-resistance seal (GΩ seal) with the cell membrane. The pipette is filled with an appropriate electrolyte solution.

-

Seal Formation: The micropipette is carefully guided to the surface of an identified striatal neuron. Light suction is applied to form a gigaseal, electrically isolating the patch of membrane under the pipette tip.[8]

-

Channel Activation: A dopamine D2 receptor agonist is included in the pipette solution or applied to the bath to activate the target potassium channels within the membrane patch.

-

Application of PNU-37883A:

-

External Application: The compound is applied to the bath solution, allowing it to act on the external face of the ion channel.[4]

-

Back-filled Pipette Application: For time-dependent studies, the pipette is back-filled with a solution containing PNU-37883A, allowing it to diffuse to the tip and act on the channel over time.[3]

-

-

Data Acquisition: Using a patch-clamp amplifier in voltage-clamp mode, the current flowing through the single channel(s) is recorded. The voltage across the membrane patch is held constant to isolate the current.[8]

-

Data Analysis: The recorded currents are analyzed to determine channel properties such as conductance (pS), open probability (fractional open time), and the inhibitory effect of PNU-37883A.[3]

Mechanism of Action in Dopaminergic Signaling

In striatal neurons, dopamine acts as a key neuromodulator. The activation of G protein-coupled D2 receptors typically leads to the inhibition of the target neuron.[3] One mechanism for this inhibition is the activation of potassium channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. The study utilizing U-37883A indicates that the compound directly opposes this D2-mediated effect by blocking the potassium channel itself.[3][4] This action is distinct from its effect on KATP channels, which are gated by intracellular ATP levels. The inhibition by U-37883A was found to be voltage-insensitive and was associated with a decrease in the fractional open time of the channel, suggesting an effect on channel gating.[3]

Conclusion and Future Directions

Initial studies reveal that PNU-37883 hydrochloride, in addition to its role as a vascular KATP channel blocker, is a potent inhibitor of dopamine D2 receptor-activated potassium channels in striatal neurons.[3][5] This potent action, occurring at sub-micromolar concentrations, distinguishes it from other KATP channel modulators and highlights its potential as a tool to investigate dopaminergic signaling in the central nervous system.[3]

Further research is warranted to:

-

Elucidate the precise molecular identity of the 85 pS dopamine-modulated potassium channel.

-

Investigate the in vivo effects of PNU-37883 hydrochloride on dopamine-related behaviors and pathologies.

-

Explore the therapeutic potential of this compound or its analogs in neurological disorders characterized by dysregulated dopaminergic transmission.

References

- 1. Dopaminergic modulation of axonal potassium channels and action potential waveform in pyramidal neurons of prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D(2) receptor modulation of K(+) channel activity regulates excitability of nucleus accumbens neurons at different membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine - Wikipedia [en.wikipedia.org]

- 4. U-37883A potently inhibits dopamine-modulated K+ channels on rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Patch clamp - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to PNU 37883 Hydrochloride: A Selective Vascular K-ATP Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU 37883 hydrochloride (CAS Number: 57568-80-6) is a potent and selective antagonist of ATP-sensitive potassium (K-ATP) channels, with a pronounced preference for those found in vascular smooth muscle.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for electrophysiological and in vivo studies are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and application.

Chemical and Physical Properties

This compound is a morpholinoguanidine derivative with the following properties:

| Property | Value | Reference |

| CAS Number | 57568-80-6 | [3][4][5] |

| Molecular Formula | C₂₁H₃₅N₃O·HCl | [2][5] |

| Molecular Weight | 381.98 g/mol | [2][3][5] |

| Purity | ≥98% | [2][5] |

| Solubility | Soluble in DMSO (to 25 mM) and ethanol (B145695) (to 100 mM) | [2][5] |

| Storage | Desiccate at room temperature | [2][5] |

Mechanism of Action

This compound selectively blocks ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The tissue-specific expression of different Kir6.x and SURx isoforms accounts for the diverse physiological roles of K-ATP channels.

This compound exhibits a notable selectivity for K-ATP channels containing the Kir6.1 subunit, which is predominantly expressed in vascular smooth muscle.[6][7][8] This selectivity distinguishes it from traditional sulfonylurea K-ATP channel blockers, such as glibenclamide, which are non-selective. The primary mechanism of action involves the direct blockade of the K-ATP channel pore, thereby inhibiting potassium efflux from the vascular smooth muscle cells.

Signaling Pathway of K-ATP Channel Blockade in Vascular Smooth Muscle

The blockade of K-ATP channels in vascular smooth muscle by this compound leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium. The increased intracellular calcium concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction and vasoconstriction.

Quantitative Data

Table 1: Inhibitory Activity of this compound on Cloned K-ATP Channels

| K-ATP Channel Subtype | IC₅₀ (µM) | Cell Line | Reference |

| Kir6.1/SUR2B | 6 | HEK-293 | [1][9][10] |

| Kir6.2/SUR2B | 15 | HEK-293 | [1][9][10] |

| Kir6.2Δ26 (SUR-independent) | 5 | HEK-293 | [1][10] |

| Kir6.2Δ26 + SUR2B | 38 | HEK-293 | [1][10] |

Table 2: In Vitro and In Vivo Effects of this compound

| Experimental Model | Effect | Concentration/Dose | Reference |

| Isolated mesenteric artery smooth muscle cells | Inhibition of Kir6 currents | Kd = 65 nM | [2][5] |

| Phenylephrine- or KCl-precontracted aortic rings | Attenuation of agmatine-induced relaxation | 0.1-10 nM | [1] |

| Rat middle meningeal artery (in vitro) | Inhibition of K-ATP opener-induced dilation | 10⁻⁷ and 3 x 10⁻⁷ M | [6] |

| Rat model (in vivo) | Inhibition of K-ATP opener-induced dilation of middle meningeal artery | 0.5 mg/kg | [6] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of this compound on cloned K-ATP channels expressed in HEK-293 cells.[10][11]

Objective: To measure the inhibitory effect of this compound on whole-cell K-ATP channel currents.

Materials:

-

HEK-293 cells stably expressing the K-ATP channel subtype of interest.

-

Patch clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries.

-

External (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES; pH adjusted to 7.3 with KOH.

-

Internal (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with KOH.

-

This compound stock solution in an appropriate solvent (e.g., water).

Procedure:

-

Culture HEK-293 cells expressing the desired K-ATP channel subtype on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the external solution.

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the internal solution.

-

Establish a gigaohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Apply voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments) to elicit whole-cell currents.

-

Record baseline K-ATP channel currents.

-

Perfuse the cell with varying concentrations of this compound and record the resulting currents.

-

A blocker of K-ATP channels, such as 10 mM BaCl₂, can be used to determine the BaCl₂-sensitive current for data normalization.[10]

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Calculate the percentage inhibition of the K-ATP current by this compound at each concentration.

-

Plot a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

In Vivo Vasodilation Studies in a Rat Model

This protocol is based on studies investigating the effect of this compound on the dilation of the middle meningeal artery (MMA) in rats using a closed cranial window model.[6]

Objective: To assess the in vivo efficacy of this compound in blocking K-ATP channel opener-induced vasodilation.

Materials:

-

Male Sprague-Dawley rats (320-350 g).

-

Anesthesia (e.g., pentobarbital).

-

Surgical instruments for creating a closed cranial window.

-

Intravital microscope equipped for vessel diameter measurement.

-

K-ATP channel openers (e.g., levcromakalim (B1674936), pinacidil (B1677893), P-1075).

-

This compound solution for intravenous administration.

-

Physiological saline.

Procedure:

-

Anesthetize the rat and maintain a stable body temperature.

-

Surgically prepare a closed cranial window over the area of the middle meningeal artery. This involves thinning the skull and sealing a glass coverslip over the thinned area.

-

Allow the animal to stabilize for at least 1 hour after surgery.

-

Record baseline MMA diameter and mean arterial blood pressure (MABP).

-

Administer a K-ATP channel opener intravenously (e.g., levcromakalim at 0.025 mg/kg, pinacidil at 0.38 mg/kg, or P-1075 at 0.016 mg/kg) and record the change in MMA diameter and MABP.[6]

-

After a washout period and return to baseline, administer this compound intravenously (0.5 mg/kg).[6]

-

Ten minutes after this compound administration, administer the same dose of the K-ATP channel opener again.

-

Record the changes in MMA diameter and MABP.

Data Analysis:

-

Measure the MMA diameter before and after the administration of the K-ATP channel opener, both in the absence and presence of this compound.

-

Calculate the percentage change in vessel diameter in response to the vasodilator.

-

Statistically compare the vasodilator response before and after this compound administration to determine the inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of vascular K-ATP channels. Its selectivity for Kir6.1-containing channels makes it particularly useful for dissecting the contributions of these specific channel subtypes in various biological processes, including the regulation of vascular tone and blood pressure. The detailed experimental protocols and data presented in this guide are intended to support the scientific community in advancing research in this area and exploring the therapeutic potential of selective K-ATP channel modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | 57568-80-6 | HCA56880 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Inward Rectifier Potassium Channel | Tocris Bioscience [tocris.com]

- 6. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kup.at [kup.at]

- 9. PNU37883A | Kir6 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-37883 Hydrochloride: An In-depth Technical Guide on a Selective Vascular K-ATP Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-37883 hydrochloride is a potent and selective antagonist of the vascular ATP-sensitive potassium (K-ATP) channels.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and pharmacological characteristics. Detailed summaries of its mechanism of action, drawing from key in vitro and in vivo studies, are presented. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development, offering curated data and insights into the experimental evaluation of this compound.

Molecular Structure and Physicochemical Properties

PNU-37883 hydrochloride, also known as U-37883A, is chemically identified as 4-morpholinecarboximidine-N-1-adamantyl-N′-cyclohexylhydrochloride.[3][4] It belongs to the guanidine (B92328) class of compounds.[4]

Table 1: Physicochemical Properties of PNU-37883 Hydrochloride

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₃₅N₃O·HCl | [1] |

| Molecular Weight | 381.98 g/mol | [1] |

| CAS Number | 57568-80-6 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 100 mM) | [1] |

| Purity | Typically ≥98% (as determined by HPLC) | [2] |

| Storage | Desiccate at room temperature | [1] |

Synthesis and Characterization

While PNU-37883 hydrochloride is commercially available from various suppliers for research purposes, detailed protocols for its synthesis and purification are not extensively described in publicly available literature. The structural complexity, involving the adamantyl, cyclohexyl, and morpholine (B109124) moieties linked by a guanidinium (B1211019) core, suggests a multi-step synthetic route.

Characterization of PNU-37883 hydrochloride typically involves standard analytical techniques to confirm its identity and purity. These methods include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Mechanism of Action and Pharmacology

PNU-37883 hydrochloride is a selective blocker of ATP-sensitive potassium (K-ATP) channels, with a pronounced selectivity for the vascular smooth muscle subtype.[4][5] K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[4] Different combinations of these subunits confer tissue-specific pharmacological properties.[4]

The primary mechanism of action of PNU-37883 hydrochloride involves the direct inhibition of the K-ATP channel, leading to the closure of the potassium pore. This inhibition prevents the efflux of K+ ions from the vascular smooth muscle cells. The resulting membrane depolarization leads to the opening of voltage-gated Ca²⁺ channels, an influx of extracellular Ca²⁺, and subsequent vasoconstriction. PNU-37883 hydrochloride effectively antagonizes the vasodilation induced by K-ATP channel openers like pinacidil (B1677893) and levcromakalim.[2][3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by PNU-37883 hydrochloride in vascular smooth muscle cells.

Caption: Signaling pathway of PNU-37883 HCl in vascular smooth muscle cells.

Pharmacological Data

The selectivity of PNU-37883 hydrochloride for different K-ATP channel subtypes has been quantified in various studies.

Table 2: Inhibitory Activity of PNU-37883 Hydrochloride on K-ATP Channel Subtypes

| Channel Subtype | Cell Line | IC₅₀ (µM) | Reference(s) |

| Kir6.2/SUR2B (putative smooth muscle) | HEK-293 | 15 | [5] |

| Kir6.1/SUR2B (putative smooth muscle) | HEK-293 | 6 | [5] |

| Kir6.2/SUR1 (pancreatic β-cell) | HEK-293 | >100 | [5] |

| Kir6.2/SUR2A (cardiac) | HEK-293 | >100 | [5] |

| Kir6.2Δ26 (pore-forming subunit alone) | HEK-293 | 5 | [5] |

| Kir6.2Δ26 + SUR2B | HEK-293 | 38 | [5] |

Table 3: Binding Affinity of PNU-37883 Hydrochloride

| Target | Preparation | K_d (nM) | Reference(s) |

| Kir6 Channels | Isolated mesenteric artery smooth muscle cells | 65 | [1][2] |

Key Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The inhibitory effects of PNU-37883 hydrochloride on K-ATP channels are commonly assessed using the whole-cell patch-clamp technique in cell lines stably expressing specific channel subtypes (e.g., HEK-293 cells).

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the desired Kir6.x/SURx subunits are cultured under standard conditions.

-

Electrophysiological Recording:

-

Whole-cell currents are recorded in a symmetrical potassium (140 mM) gradient.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the intracellular solution.

-

The standard whole-cell configuration is achieved by applying gentle suction after forming a giga-ohm seal.

-

Currents are elicited by applying voltage steps (e.g., 100 ms (B15284909) steps in 10 mV increments from a holding potential of 0 mV).

-

-

Drug Application: PNU-37883 hydrochloride is applied to the bath solution at various concentrations to determine its inhibitory effect on the K-ATP channel currents.

-

Data Analysis: The concentration-response curve is generated to calculate the IC₅₀ value.

References

- 1. kup.at [kup.at]

- 2. [PDF] KATP Channels in Vascular Smooth Muscle: Structure, Regulation and Functional Roles | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]